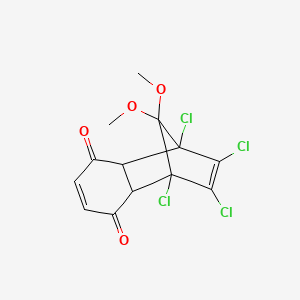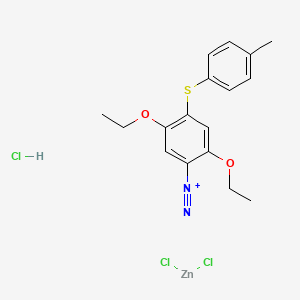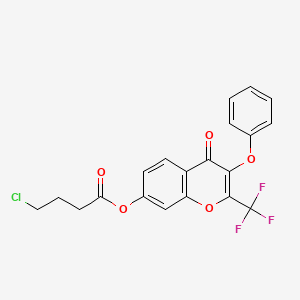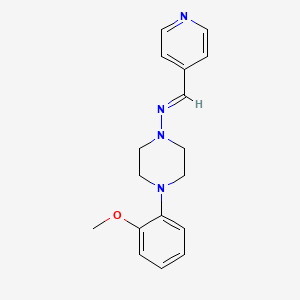
1,4-Methanonaphthalene-5,8-dione, 1,2,3,4-tetrachloro-1,4,4a,8a-tetrahydro-9,9-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Methanonaphthalene-5,8-dione, 1,2,3,4-tetrachloro-1,4,4a,8a-tetrahydro-9,9-dimethoxy- is a complex organic compound with a unique structure It is characterized by the presence of multiple chlorine atoms and methoxy groups, which contribute to its distinct chemical properties
Méthodes De Préparation
The synthesis of 1,4-Methanonaphthalene-5,8-dione, 1,2,3,4-tetrachloro-1,4,4a,8a-tetrahydro-9,9-dimethoxy- can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction between cyclopentadiene and 1,4-benzoquinone . This reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve efficient and cost-effective synthesis.
Analyse Des Réactions Chimiques
1,4-Methanonaphthalene-5,8-dione, 1,2,3,4-tetrachloro-1,4,4a,8a-tetrahydro-9,9-dimethoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme interactions and metabolic pathways. In medicine, it may be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects. In industry, it can be used in the development of new materials with unique properties .
Mécanisme D'action
The mechanism of action of 1,4-Methanonaphthalene-5,8-dione, 1,2,3,4-tetrachloro-1,4,4a,8a-tetrahydro-9,9-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed biological effects .
Comparaison Avec Des Composés Similaires
1,4-Methanonaphthalene-5,8-dione, 1,2,3,4-tetrachloro-1,4,4a,8a-tetrahydro-9,9-dimethoxy- can be compared with other similar compounds, such as 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione and Cyclopentadienebenzoquinone . These compounds share structural similarities but differ in their chemical properties and reactivity. The presence of chlorine and methoxy groups in 1,4-Methanonaphthalene-5,8-dione, 1,2,3,4-tetrachloro-1,4,4a,8a-tetrahydro-9,9-dimethoxy- makes it unique and may contribute to its distinct biological and chemical activities .
Propriétés
Numéro CAS |
50874-38-9 |
|---|---|
Formule moléculaire |
C13H10Cl4O4 |
Poids moléculaire |
372.0 g/mol |
Nom IUPAC |
1,8,9,10-tetrachloro-11,11-dimethoxytricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione |
InChI |
InChI=1S/C13H10Cl4O4/c1-20-13(21-2)11(16)7-5(18)3-4-6(19)8(7)12(13,17)10(15)9(11)14/h3-4,7-8H,1-2H3 |
Clé InChI |
DCGCFQBJRLWZID-UHFFFAOYSA-N |
SMILES canonique |
COC1(C2(C3C(C1(C(=C2Cl)Cl)Cl)C(=O)C=CC3=O)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11972565.png)

![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972582.png)


![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide](/img/structure/B11972600.png)



![5-(4-Bromophenyl)-9-chloro-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11972628.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11972638.png)
![4-[2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline](/img/structure/B11972647.png)
